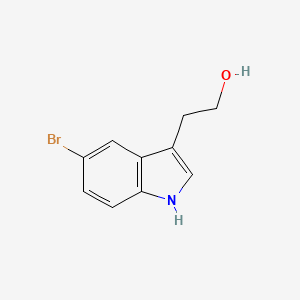

2-(5-bromo-1H-indol-3-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-8-1-2-10-9(5-8)7(3-4-13)6-12-10/h1-2,5-6,12-13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENXDUDCTZLSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186437 | |

| Record name | 5-Bromo-1H-indole-3-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32774-29-1 | |

| Record name | 5-Bromo-1H-indole-3-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32774-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1H-indole-3-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032774291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-1H-indole-3-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1H-indole-3-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(5-bromo-1H-indol-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of 2-(5-bromo-1H-indol-3-yl)ethanol. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom at the 5-position can significantly modulate its physicochemical and pharmacological characteristics. This document consolidates available data on its synthesis, spectral properties, and the known biological activities of closely related 5-bromoindole derivatives, offering a valuable resource for researchers engaged in drug discovery and development.

Chemical and Physical Properties

This compound, a derivative of the neurotransmitter metabolite tryptophol, possesses a bromine substituent on the indole ring. This modification is expected to influence its lipophilicity and potential for intermolecular interactions. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(5-bromo-1H-indol-3-yl)ethan-1-ol | Chemspace[1] |

| CAS Number | 32774-29-1 | Chemspace[1] |

| Molecular Formula | C₁₀H₁₀BrNO | Chemspace[1] |

| Molecular Weight | 240.10 g/mol | Chemspace[1] |

| Melting Point | 92-94 °C (predicted) | |

| Boiling Point | 411.5 ± 30.0 °C (predicted) | |

| Density | 1.618 ± 0.06 g/cm³ (predicted) | |

| pKa | 14.87 ± 0.10 (predicted) | |

| SMILES | c1cc2c(cc1Br)c(CCO)c[nH]2 | |

| InChI | InChI=1S/C10H10BrNO/c11-8-1-2-10-9(5-8)7(3-4-13)6-12-10/h1-2,5-6,12-13H,3-4H2 | |

| InChIKey | ZENXDUDCTZLSRP-UHFFFAOYSA-N |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The anticipated ¹H and ¹³C NMR chemical shifts for this compound can be estimated based on the known spectra of 5-bromoindole and tryptophol. The bromine atom at the 5-position will induce notable downfield shifts in the signals of the aromatic protons and carbons in its vicinity due to its electron-withdrawing inductive effect.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation would likely involve the loss of the ethanol side chain or parts thereof.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a common and adaptable method for the synthesis of 3-substituted indoles is the Fischer indole synthesis. A plausible synthetic route is outlined below, adapted from the synthesis of a similar compound, 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione.[2]

Experimental Protocol: Fischer Indole Synthesis (Proposed)

This protocol describes a general approach that can be optimized for the synthesis of this compound.

Materials:

-

4-Bromophenylhydrazine hydrochloride

-

4,4-Diethoxybutan-1-ol

-

Acetic acid

-

Ethanol

-

Water

Procedure:

-

A solution of 4-bromophenylhydrazine hydrochloride in 50% aqueous acetic acid is prepared.

-

4,4-Diethoxybutan-1-ol is added to the stirred solution.

-

The reaction mixture is heated (e.g., on a steam bath) for several hours to facilitate the formation of the phenylhydrazone intermediate and subsequent cyclization.

-

Upon completion of the reaction (monitored by TLC), the mixture is diluted with water to precipitate the crude product.

-

The precipitate is collected by filtration and dried.

-

Purification of the crude product can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

Workflow Diagram:

Caption: Proposed workflow for the synthesis of this compound.

Biological and Pharmacological Properties

While specific biological activity data for this compound is limited, the broader class of 5-bromoindole derivatives has been investigated for various therapeutic applications. The introduction of a bromine atom at the 5-position of the indole ring is a common strategy in medicinal chemistry to enhance biological activity.

Potential Therapeutic Activities of 5-Bromoindole Derivatives

-

Antitumor Activity: Several studies have reported the synthesis of 5-bromoindole derivatives with potential antitumor activity. The mechanisms of action often involve the inhibition of key cellular processes in cancer cells.

-

Antibacterial Activity: The indole nucleus is a scaffold for some antimicrobial agents. Bromination can enhance the antibacterial properties of these compounds.

-

Antiviral Activity: Derivatives of 5-bromoindole have been explored for their potential as antiviral agents.

-

Neuroprotective Effects: Given the structural similarity to neuroactive indoles, 5-bromoindole derivatives are also of interest for their potential neuroprotective properties.

Further research is required to specifically evaluate the biological and pharmacological profile of this compound.

Conclusion

This compound is a tryptophol derivative with potential for further investigation in drug discovery. While detailed experimental data for this specific compound is sparse, its synthesis can likely be achieved through established methods like the Fischer indole synthesis. The known biological activities of related 5-bromoindole derivatives suggest that this compound may exhibit interesting pharmacological properties. This guide serves as a foundational resource to encourage and facilitate future research into the properties and potential applications of this compound.

Signaling Pathway Diagram (Hypothetical)

Given the lack of specific biological data for this compound, a hypothetical signaling pathway is presented based on the known activities of other indole derivatives that target receptor tyrosine kinases, a common mechanism for anticancer drugs.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

References

Unveiling 2-(5-bromo-1H-indol-3-yl)ethanol: A Technical Guide for Drug Discovery and Development

CAS Number: 32774-29-1

This technical guide provides a comprehensive overview of 2-(5-bromo-1H-indol-3-yl)ethanol, a halogenated derivative of the neuroactive compound tryptophol. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its chemical properties, potential biological activities, and relevant experimental methodologies. While direct experimental data on this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogs, particularly 5-bromoindole derivatives and the parent compound tryptophol, to project potential areas of investigation and application.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The introduction of a bromine atom at the 5-position of the indole ring is anticipated to significantly influence its lipophilicity, metabolic stability, and target-binding affinity compared to tryptophol.

| Property | Value | Source |

| CAS Number | 32774-29-1 | Chemical Abstracts Service |

| Molecular Formula | C10H10BrNO | N/A |

| Molecular Weight | 240.10 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=CN2)CCO | N/A |

Potential Biological Activities and Therapeutic Targets

The indole scaffold is a privileged structure in medicinal chemistry, and its halogenation, particularly at the 5-position, has been shown to enhance a variety of biological activities. While specific studies on this compound are not extensively documented, the known effects of related compounds suggest several promising avenues for investigation.

Projected Anticancer Activity

5-Bromoindole derivatives have demonstrated notable anticancer properties through various mechanisms of action. It is hypothesized that this compound may exhibit similar activities.

| Potential Anticancer Mechanism | Cellular Target(s) | Expected Outcome |

| Enzyme Inhibition | Tyrosine Kinases (e.g., EGFR, VEGFR) | Inhibition of cell proliferation, survival, and angiogenesis. |

| Antimicrobial Activity | Bacterial and Fungal Enzymes | Disruption of microbial growth and viability. |

| Antiviral Effects | Viral Proteins (e.g., Reverse Transcriptase) | Inhibition of viral replication. |

| Neuroprotective Potential | Nrf2 Pathway | Activation of antioxidant response and cellular protection. |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible investigation of a compound's biological effects. The following methodologies, adapted from studies on related indole derivatives, can serve as a foundation for evaluating this compound.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for tryptophol synthesis, such as the Fischer indole synthesis.

Reaction Scheme:

Caption: Plausible synthetic pathway for this compound.

Procedure:

-

Hydrazone Formation: 5-Bromophenylhydrazine is reacted with 4-hydroxybutanal in a suitable solvent (e.g., ethanol) to form the corresponding hydrazone. The reaction is typically carried out at room temperature.

-

Fischer Indole Synthesis: The resulting hydrazone is then treated with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) and heated. This induces a[1][1]-sigmatropic rearrangement followed by cyclization and aromatization to yield the final product, this compound.

-

Purification: The crude product is purified using standard techniques such as column chromatography on silica gel.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Experimental Workflow:

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Procedure:

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).

-

Incubation: The plates are incubated for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Following incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Formazan Formation: The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The results are used to determine the IC50 value of the compound.

Potential Signaling Pathway Involvement

Based on the known biological activities of tryptophol and other indole derivatives, this compound may modulate several key signaling pathways. The sleep-inducing properties of tryptophol suggest a potential interaction with neurotransmitter systems.

Caption: Hypothetical signaling pathway for the neurological effects of this compound.

Conclusion

This compound represents a molecule of significant interest for further investigation in the fields of medicinal chemistry and drug discovery. While direct experimental data remains scarce, the well-documented biological activities of its structural analogs provide a strong rationale for exploring its potential as an anticancer, antimicrobial, and neuroactive agent. The experimental protocols and potential signaling pathways outlined in this guide offer a foundational framework for initiating such studies. Further research is warranted to fully elucidate the pharmacological profile of this compound and to validate its therapeutic potential.

References

molecular weight of 2-(5-bromo-1H-indol-3-yl)ethanol

An In-depth Technical Guide on 2-(5-bromo-1H-indol-3-yl)ethanol

Abstract

This technical guide provides a comprehensive overview of the chemical and potential biological properties of this compound. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on the closely related and well-studied analog, tryptophol (2-(1H-indol-3-yl)ethanol), as a predictive model for its biological activity. The guide also explores the known effects of ethanol on cellular signaling pathways to infer potential mechanisms of action. Detailed experimental protocols and visual diagrams of signaling pathways and workflows are provided to support further research and drug development efforts.

Chemical Properties

This compound is a derivative of indole, a common heterocyclic scaffold in many biologically active compounds. The presence of the bromine atom at the 5-position of the indole ring is expected to influence its physicochemical properties, such as lipophilicity and metabolic stability, compared to its non-brominated counterpart, tryptophol.

| Property | Value | Source |

| Molecular Formula | C10H10BrNO | [1] |

| Molecular Weight | 240.10 g/mol | [1] |

| Alternate Molecular Weight | 240 Da | [2] |

| CAS Number | 32774-29-1 | [1][2] |

Synthesis

A general synthetic route to produce indole derivatives can be adapted for the synthesis of this compound. One common method is the Fischer indole synthesis. A plausible synthetic approach is outlined below, based on a similar synthesis of a related compound.[3]

Hypothetical Synthesis of this compound:

A reaction could involve the condensation of 4-bromophenylhydrazine hydrochloride with a suitable aldehyde or ketone, followed by cyclization under acidic conditions. For the specific synthesis of 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione, 4-[1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl]butanal diethyl acetal was reacted with 4-bromophenylhydrazine hydrochloride in aqueous acetic acid.[3] This mixture was heated, and the resulting precipitate was purified by crystallization from ethanol.[3] A similar strategy could be adapted to yield the target compound.

Biological Activity and Potential Signaling Pathways

Predicted Biological Activity based on Tryptophol

Tryptophol is a well-characterized indole compound with a range of biological effects.[4] Given the structural similarity, this compound may exhibit comparable activities.

| Biological Effect of Tryptophol | Description |

| Sleep Induction | Tryptophol is known to induce a sleep-like state in animal models.[5][6] |

| Anti-inflammatory Properties | It has been shown to reduce the production of monocyte chemoattractant protein-1 (MCP-1) in adipocytes, suggesting anti-inflammatory potential.[4] |

| Quorum Sensing | Tryptophol acts as a quorum-sensing molecule in the yeast Saccharomyces cerevisiae.[5] |

| Genotoxicity | In vitro studies have indicated that tryptophol may have genotoxic effects.[5] |

Potential Signaling Pathways based on Ethanol's Effects

The ethanol moiety of the molecule suggests potential interactions with signaling pathways known to be modulated by ethanol. Ethanol can impact a variety of intracellular signaling cascades, which are crucial for cellular processes like proliferation, differentiation, and apoptosis.[7]

-

Phospholipase C (PLC) Pathway: Ethanol can activate the polyphosphoinositide-specific phospholipase C, leading to the generation of inositol-1,4,5-trisphosphate and diacylglycerol. This triggers the release of intracellular calcium and the activation of protein kinase C (PKC).[8]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Ethanol exposure has been shown to modulate the MAPK signaling cascade.[7] Acute exposure can lead to the activation of p42/44 MAPK (ERK1/2) in various cell types.[7][9] Upstream events in this pathway that are also activated by ethanol include an increase in intracellular calcium, activation of the Na+/H+ exchanger, and the formation of phosphoinositol metabolites.[9][10]

Experimental Protocols

The following is a representative experimental protocol for assessing the effect of a compound on cell viability, which would be a crucial first step in characterizing the biological activity of this compound. This protocol is based on methods used to study the cytoprotective effects of other ethanol extracts.[11]

Protocol: MTT Assay for Cell Viability

-

Cell Culture:

-

Seed human astrocytoma U373-MG cells in 96-well plates at a density of 1 x 10^4 cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution to final concentrations ranging from 0.01 µM to 100 µM in the cell culture medium.

-

Replace the existing medium with the medium containing the test compound and incubate for 24 hours.

-

-

Induction of Oxidative Stress (Optional):

-

To assess cytoprotective effects, after the 24-hour pretreatment, expose the cells to 1 mM hydrogen peroxide (H2O2) for 30 minutes.

-

-

MTT Assay:

-

Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Plot the concentration-response curve to determine the IC50 value if applicable.

-

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a potential signaling pathway that could be modulated by this compound and a general experimental workflow.

References

- 1. 32774-29-1 | this compound - AiFChem [aifchem.com]

- 2. 2-(5-bromo-1H-indol-3-yl)ethan-1-ol - C10H10BrNO | CSSB00011933977 [chem-space.com]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Tryptophol - Wikipedia [en.wikipedia.org]

- 6. The biological effects of tryptophol (indole-3-ethanol): hemolytic, biochemical and behavior modifying activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alcohol and membrane-associated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Early intracellular signalling pathway of ethanol in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Early intracellular signalling pathway of ethanol in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological activity of HPLC-characterized ethanol extract from the aerial parts of Haplophyllum tuberculatum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(5-bromo-1H-indol-3-yl)ethanol: Properties, Synthesis, and Biological Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(5-bromo-1H-indol-3-yl)ethanol. In the absence of direct experimental data on its biological functions, this document explores the known biological activities and associated signaling pathways of structurally related 5-bromoindole derivatives and the parent compound, tryptophol, to infer its potential therapeutic applications. Detailed experimental methodologies for key analytical techniques and a representative synthesis are also presented.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in a research and development setting.

| Property | Value |

| Molecular Formula | C₁₀H₁₀BrNO |

| Molecular Weight | 240.10 g/mol |

| CAS Number | 32774-29-1 |

| Melting Point | 92-94 °C |

| Boiling Point (Predicted) | 411.5 ± 30.0 °C at 760 mmHg |

| Density (Predicted) | 1.618 ± 0.06 g/cm³ |

| pKa (Predicted) | 14.87 ± 0.10 |

| Appearance | Not specified (likely a solid at room temperature) |

| Solubility | Not specified (likely soluble in organic solvents like ethanol, methanol, and chloroform) |

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methylene protons of the ethyl group, and the hydroxyl proton. The bromine atom at the 5-position will influence the chemical shifts of the adjacent aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule, with the chemical shifts indicating the electronic environment of each carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad peak in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. The N-H stretching of the indole ring would likely appear around 3400 cm⁻¹. Aromatic C-H stretching bands would be observed around 3000-3100 cm⁻¹, while C-O stretching would be in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would reveal the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M+ and M+2 peaks). Fragmentation patterns would provide further structural information.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not publicly available. However, a representative procedure for a structurally similar compound, 7-ethyltryptophol, is described below. This method, known as the Fischer indole synthesis, is a common approach for preparing indole derivatives.

Representative Synthesis of a Tryptophol Derivative: 7-Ethyltryptophol

This procedure describes the synthesis of 7-ethyltryptophol from 2-ethylphenylhydrazine hydrochloride and 2,3-dihydrofuran.

Materials:

-

2-ethylphenylhydrazine hydrochloride

-

2,3-dihydrofuran

-

Sulfuric acid (H₂SO₄)

-

N,N-dimethylacetamide (DMAc)

-

Water

-

Ethyl acetate (EtOAc)

Procedure:

-

A solution of 1-(2-ethylphenyl)hydrazine hydrochloride, sulfuric acid, and a 1:1 mixture of N,N-dimethylacetamide and water is prepared in a reaction vessel.

-

The solution is heated to 80°C with stirring.

-

2,3-dihydrofuran is added dropwise to the heated solution.

-

The reaction mixture is maintained at 80°C for 2-3 hours. The progress of the reaction is monitored by a suitable technique such as High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is allowed to cool to room temperature.

-

The product is extracted with ethyl acetate.

-

The organic layers are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 7-ethyltryptophol can be further purified by techniques such as column chromatography.

dot

Caption: Workflow for the synthesis of 7-ethyltryptophol.

Potential Biological Activities and Signaling Pathways (Inferred from Related Compounds)

Direct studies on the biological effects of this compound are not currently available. However, the extensive research on related 5-bromoindole derivatives and the parent compound, tryptophol, provides a strong basis for predicting its potential biological activities.

Anticancer Potential

Numerous 5-bromoindole derivatives have demonstrated significant anticancer properties.[1] These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

-

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway: Some novel 5-bromoindole-2-carboxylic acid derivatives have been shown to be potent inhibitors of EGFR tyrosine kinase.[2] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.[2]

dot

Caption: Inhibition of the EGFR signaling pathway.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway: Haloindole derivatives have also been investigated as inhibitors of VEGFR-2, a key regulator of angiogenesis. By blocking this pathway, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.

dot

References

Technical Guide: Physicochemical Properties of 2-(5-bromo-1H-indol-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-(5-bromo-1H-indol-3-yl)ethanol, a key intermediate in the synthesis of various biologically active indole derivatives. Due to the limited availability of public quantitative data for this specific molecule, this document focuses on providing a robust experimental framework for determining its physicochemical properties, based on established methodologies for pharmaceutical compounds.

Solubility Profile

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and routes of administration. The structure of this compound, featuring a polar ethanol side chain and a more nonpolar brominated indole ring, suggests a varied solubility profile.

Predicted Qualitative Solubility

Based on the principle of "like dissolves like" and the known properties of the parent compound, tryptophol, a qualitative solubility profile can be predicted. The presence of the hydroxyl group allows for hydrogen bonding with polar solvents, while the aromatic indole ring favors interactions with organic solvents. The bromo-substituent is expected to decrease aqueous solubility compared to the non-brominated analogue.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydroxyl group contributes to solubility through hydrogen bonding, but the hydrophobic bromo-indole core limits extensive dissolution. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents can effectively solvate both the polar and nonpolar regions of the molecule. |

| Nonpolar | Toluene, Hexane | Low | The overall polarity of the molecule is too high for significant solubility in nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents can interact favorably with the aromatic ring system. |

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solutions:

-

An excess amount of this compound is added to a series of vials, each containing a known volume of the selected solvent.

-

The vials are securely sealed to prevent solvent evaporation.

-

-

Equilibration:

-

The vials are agitated in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, the suspensions are allowed to stand, or are centrifuged, to separate the undissolved solid from the supernatant.

-

-

Sample Analysis:

-

A known volume of the clear supernatant is carefully removed and diluted with an appropriate solvent.

-

The concentration of the dissolved compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or µg/mL.

-

Workflow for equilibrium solubility determination.

Stability Profile

Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products. Forced degradation studies are performed to predict the stability of a substance under various stress conditions.

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways.[1]

Table 2: Conditions for Forced Degradation Studies of this compound

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, heat (e.g., 60-80 °C) | Potential for reactions at the indole nitrogen or side chain. |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, heat (e.g., 60-80 °C) | Deprotonation of the indole nitrogen, potential for side reactions. |

| Oxidation | 3-30% H₂O₂, ambient or elevated temperature | Oxidation of the indole ring, potentially leading to colored degradants. |

| Thermal Degradation | Dry heat (e.g., 80-120 °C) | General decomposition. |

| Photostability | Exposure to light source (ICH Q1B guidelines) | Photodegradation, often leading to colored byproducts.[1] |

Experimental Protocols for Stability Testing

A stability-indicating analytical method, typically RP-HPLC, must be developed and validated to separate the parent compound from any degradation products.

General Procedure:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition.

-

Stress Application: Expose the samples to the conditions outlined in Table 2 for a defined period.

-

Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by the stability-indicating HPLC method to determine the amount of remaining parent compound and the formation of any degradation products.

Specific Protocols:

-

Hydrolytic Stability:

-

Dissolve the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.

-

Incubate the solutions at a controlled temperature (e.g., 60 °C).

-

Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Oxidative Stability:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Maintain the solution at room temperature or slightly elevated temperature.

-

Analyze samples at various time points.

-

-

Thermal Stability (Solid State):

-

Place a known amount of the solid compound in a controlled temperature oven.

-

At specified time points, remove samples, dissolve in a suitable solvent, and analyze.

-

-

Photostability:

-

Expose solid compound and solutions to a light source that meets ICH Q1B guidelines for a specified duration.

-

Include dark controls to differentiate between thermal and photolytic degradation.

-

Analyze the exposed and control samples.

-

Workflow for forced degradation stability testing.

Conclusion

References

An In-depth Technical Guide to the Spectroscopic Data of 2-(5-Bromo-1H-indol-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(5-bromo-1H-indol-3-yl)ethanol. Due to the limited availability of directly published spectra for this specific molecule, this guide presents a detailed analysis based on the known spectroscopic data of its constituent parent molecules: tryptophol and 5-bromoindole. This approach allows for a robust prediction and interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target compound, which is crucial for its synthesis, identification, and quality control in research and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for this compound and its precursors.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Chemical Shifts (δ) in ppm

| Proton | Tryptophol (in CDCl₃)[1][2] | 5-Bromoindole (in CDCl₃) | Predicted this compound |

| H-1 (NH) | ~8.1 (br s) | ~8.1 (br s) | ~8.2 (br s) |

| H-2 | ~7.1 (d) | ~7.25 (t) | ~7.2 (s) |

| H-4 | ~7.6 (d) | ~7.76 (d) | ~7.8 (d) |

| H-6 | ~7.1-7.2 (m) | ~7.20 (dd) | ~7.25 (dd) |

| H-7 | ~7.3-7.4 (m) | ~7.15 (d) | ~7.2 (d) |

| -CH₂-CH₂-OH | 3.06 (t), 3.93 (t) | - | 3.1 (t), 3.9 (t) |

| -OH | variable | - | variable |

¹³C NMR (Carbon NMR) Chemical Shifts (δ) in ppm

| Carbon | Tryptophol (in CDCl₃)[1] | 5-Bromoindole (in CDCl₃) | Predicted this compound |

| C-2 | 122.5 | 125.0 | ~123 |

| C-3 | 112.1 | 102.5 | ~113 |

| C-3a | 127.4 | 129.6 | ~128 |

| C-4 | 118.8 | 124.8 | ~121 |

| C-5 | 119.4 | 112.5 | ~115 (C-Br) |

| C-6 | 122.1 | 121.6 | ~124 |

| C-7 | 111.3 | 112.0 | ~112 |

| C-7a | 136.5 | 134.7 | ~135 |

| -CH₂-CH₂-OH | 28.7, 62.6 | - | ~29, ~62 |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Tryptophol (cm⁻¹)[1] | 5-Bromoindole (cm⁻¹) | Predicted this compound (cm⁻¹) |

| N-H Stretch | ~3400 (broad) | ~3414 | ~3400 (broad) |

| O-H Stretch | ~3300 (broad) | - | ~3300 (broad) |

| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |

| Aliphatic C-H Stretch | ~2940, ~2870 | - | ~2940, ~2870 |

| C=C Stretch (Aromatic) | ~1600-1450 | ~1450 | ~1600-1450 |

| C-N Stretch | ~1350 | ~1315 | ~1350 |

| C-O Stretch | ~1050 | - | ~1050 |

| C-Br Stretch | - | ~800-600 | ~800-600 |

Table 3: Mass Spectrometry (MS) Data

| Ion | Tryptophol (m/z)[1][3] | 5-Bromoindole (m/z) | Predicted this compound (m/z) |

| Molecular Ion [M]⁺ | 161 | 195/197 (Br isotopes) | 239/241 (Br isotopes) |

| [M - H₂O]⁺ | 143 | - | 221/223 |

| [M - CH₂OH]⁺ | 130 (base peak) | - | 208/210 (base peak) |

| Indole fragment | 117 | 116 | 116 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, adaptable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

¹³C NMR Acquisition:

-

Instrument: 100 MHz or higher NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).

-

Place a drop of the solution onto a salt plate (NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the solution to a final concentration of approximately 1-10 µg/mL.

Data Acquisition (Electron Ionization - EI):

-

Instrument: Mass spectrometer with an EI source.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.

Logical Relationship of Spectroscopic Data

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for this compound.

References

The Multifaceted Biological Activities of 5-Bromoindole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds. The strategic introduction of a bromine atom at the 5-position of the indole ring has emerged as a powerful approach to modulate and enhance the therapeutic properties of these derivatives. This technical guide provides a comprehensive overview of the diverse biological activities of 5-bromoindole derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. This document is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and visual representations of key signaling pathways to aid in the advancement of drug discovery and development.

Anticancer Activity: Targeting Key Oncogenic Pathways

5-Bromoindole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activities of selected 5-bromoindole derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Bromo-7-azaindolin-2-one derivative 23c | A549 (Lung) | 3.103 | [1] |

| 5-Bromo-7-azaindolin-2-one derivative 23d | Skov-3 (Ovarian) | 3.721 | [1] |

| 5-Bromo-7-azaindolin-2-one derivative 23p | HepG2 (Liver) | 2.357 | [1] |

| 5-Bromo-7-azaindolin-2-one derivative 23p | A549 (Lung) | 3.012 | [1] |

| 5-Bromo-7-azaindolin-2-one derivative 23p | Skov-3 (Ovarian) | 2.876 | [1] |

| 5-Bromoindole-2-carboxylic acid derivative 3a | HepG2 (Liver) | Potent | [2][3] |

| 5-Bromoindole-2-carboxylic acid derivative 3a | A549 (Lung) | Potent | [2][3] |

| 5-Bromoindole-2-carboxylic acid derivative 3a | MCF-7 (Breast) | Potent | [2][3] |

| Carbothioamide derivative of 5-bromoindole | A549 (Lung) | 45.5 | [4] |

| Carbothioamide derivative of 5-bromoindole | HUVECs (Endothelial) | 76.3 | [4] |

Note: "Potent" indicates that the source highlighted the compound's high activity without providing a specific IC50 value.

Signaling Pathway Inhibition

EGFR Signaling Pathway:

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[5][6] Its aberrant activation is a common feature in many cancers. 5-Bromoindole derivatives have been shown to inhibit EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis in cancer cells.[2][3]

VEGFR-2 Signaling Pathway:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another key tyrosine kinase receptor that is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] Inhibition of VEGFR-2 signaling by 5-bromoindole derivatives can disrupt the tumor blood supply, thereby impeding its growth.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

5-bromoindole derivative stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 5-bromoindole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

5-Bromoindole derivatives have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The bromine substitution can enhance the lipophilicity of the indole ring, potentially facilitating its interaction with microbial cell membranes.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected 5-bromoindole derivatives, presented as Minimum Inhibitory Concentration (MIC) values.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 5-Bromoindole-2-carboxamide 7a | Escherichia coli | 0.35 | [9] |

| 5-Bromoindole-2-carboxamide 7a | Pseudomonas aeruginosa | 0.55 | [9] |

| 5-Bromoindole-2-carboxamide 7b | Escherichia coli | 0.45 | [9] |

| 5-Bromoindole-2-carboxamide 7b | Pseudomonas aeruginosa | 0.75 | [9] |

| 5-Bromoindole-2-carboxamide 7c | Escherichia coli | 0.65 | [9] |

| 5-Bromoindole-2-carboxamide 7c | Pseudomonas aeruginosa | 1.25 | [9] |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | 3.9 | [10] |

| 5-Bromoindole-3-carboxamide-polyamine conjugate 13b | Staphylococcus aureus | ≤ 0.28 µM | [11] |

| 5-Bromoindole-3-carboxamide-polyamine conjugate 13b | Acinetobacter baumannii | ≤ 0.28 µM | [11] |

| 5-Bromoindole-3-carboxamide-polyamine conjugate 13b | Cryptococcus neoformans | ≤ 0.28 µM | [11] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

5-bromoindole derivative stock solution (dissolved in DMSO)

-

Sterile 96-well microtiter plates

-

Microbial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Dilutions: Prepare a two-fold serial dilution of the 5-bromoindole derivative in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Antiviral Activity

The indole scaffold is a privileged structure in the development of antiviral agents, and 5-bromoindole derivatives have shown promise against a variety of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[12] These compounds can interfere with different stages of the viral life cycle.

Quantitative Antiviral Activity Data

The following table presents the in vitro antiviral activity of selected 5-bromoindole derivatives.

| Compound/Derivative | Virus | Assay | IC50/EC50 | Reference |

| 5-Bromo-indole derivative with 1,3-disubstituted thiourea | HIV-1 | Cell-based | EC50 = 8.7 µM | [13] |

| 6-Bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | Cell-based | IC50 = 1.84 µM | [14] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the formation of viral plaques in a cell culture.[7][15]

Materials:

-

Susceptible host cell line

-

Virus stock of known titer

-

Cell culture medium

-

5-bromoindole derivative stock solution

-

Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayer with a known amount of virus (to produce a countable number of plaques) for 1-2 hours.

-

Compound Treatment: After virus adsorption, remove the inoculum and overlay the cells with the overlay medium containing various concentrations of the 5-bromoindole derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: After incubation, fix the cells and stain them with a staining solution (e.g., crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the untreated virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. 5-Bromoindole derivatives have been explored for their anti-inflammatory properties, often by targeting the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The following table shows the in vitro anti-inflammatory activity of a 5-bromoindole derivative.

| Compound/Derivative | Assay | Cell Line | IC50 | Reference |

| Ursolic acid derivative with 5-bromoindole (UA-1) | Nitric Oxide (NO) Inhibition | RAW 264.7 | 2.2 ± 0.4 µM | [16] |

Experimental Protocol: LPS-Induced TNF-α Release Assay

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).[17]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

5-bromoindole derivative stock solution

-

TNF-α ELISA kit

-

96-well plates

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the 5-bromoindole derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4-24 hours).

-

Supernatant Collection: Collect the cell culture supernatants.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.

Neuroprotective Effects

Oxidative stress and neuroinflammation are implicated in the pathogenesis of neurodegenerative diseases. Indole derivatives, including those with a 5-bromo substitution, have shown potential as neuroprotective agents due to their antioxidant and anti-inflammatory properties.[5]

Signaling Pathway Activation

Nrf2-ARE Signaling Pathway:

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE). Activation of the Nrf2-ARE pathway by 5-bromoindole derivatives can enhance the cellular defense against oxidative stress.[5]

Experimental Workflow: Synthesis and Biological Evaluation

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of novel 5-bromoindole derivatives.

Conclusion

5-Bromoindole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. The introduction of the bromine atom at the 5-position of the indole ring not only enhances the intrinsic therapeutic potential of the scaffold but also provides a key synthetic handle for further structural modifications and optimization. The demonstrated efficacy of these derivatives as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents underscores their significance in the ongoing quest for novel therapeutics. Further research focused on elucidating detailed structure-activity relationships and mechanisms of action will be crucial for the rational design of next-generation 5-bromoindole-based drugs with improved potency and selectivity. This technical guide serves as a foundational resource to support and inspire continued innovation in this exciting area of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. mdpi.com [mdpi.com]

- 5. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 16. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence of Brominated Tryptophol Analogues

Abstract This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, isolation, and biological significance of brominated tryptophol analogues and related indole alkaloids. Primarily sourced from marine environments, these halogenated secondary metabolites represent a structurally diverse class of compounds with significant potential for drug discovery. We delve into the enzymatic processes governing their formation, detail robust methodologies for their extraction and characterization, and summarize their wide-ranging pharmacological activities. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, marine biotechnology, and medicinal chemistry.

Part 1: Introduction to Brominated Indoles and Tryptophols

The Indole Nucleus: A "Privileged Structure"

The indole ring system is a cornerstone of medicinal chemistry, often termed a "privileged structure" due to its prevalence in both natural and synthetic compounds with diverse biological activities.[1] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring, serves as the scaffold for a vast array of alkaloids, neurotransmitters (e.g., serotonin), and pharmaceuticals. Its unique electronic properties allow it to participate in various non-covalent interactions with biological macromolecules, making it an ideal framework for the design of targeted therapeutics.

Tryptophol (Indole-3-ethanol): The Parent Scaffold

Tryptophol, or indole-3-ethanol, is a simple indole derivative produced by a wide range of organisms, including plants, fungi, bacteria, and marine sponges.[2][3] It is metabolically derived from the essential amino acid L-tryptophan. While possessing modest biological activity itself, tryptophol serves as a crucial precursor and structural motif in a multitude of more complex and pharmacologically potent natural products.[3]

The Role of Halogenation: Bromine's Impact on Bioactivity

The incorporation of halogen atoms, particularly bromine, into natural product scaffolds is a common strategy employed by marine organisms.[4] The marine environment is uniquely rich in bromide ions, providing a readily available substrate for specialized enzymes.[5][6] The introduction of a bromine atom onto the indole nucleus dramatically alters the molecule's physicochemical properties, including its size, lipophilicity, and electronic distribution. This often leads to a significant enhancement or modulation of biological activity, transforming a simple scaffold into a potent cytotoxic, antimicrobial, or neuroactive agent.[7][8]

The Marine Environment: A Prolific Source of Halogenated Natural Products

The world's oceans represent an enormous reservoir of biodiversity, with intense competition for resources and survival driving the evolution of complex chemical defense mechanisms.[9] Marine invertebrates such as sponges (Phylum Porifera), tunicates (Phylum Chordata), and bryozoans (Phylum Bryozoa), as well as marine algae and bacteria, are prolific producers of secondary metabolites.[4][6] These organisms have yielded thousands of novel compounds, a significant portion of which are halogenated. Indole alkaloids are among the largest and most complex classes of alkaloids isolated from marine sources.[4][9]

Part 2: Natural Sources and Distribution

Brominated tryptophol analogues and related indole alkaloids are predominantly found in marine organisms. The unique ecological pressures of the marine ecosystem have likely driven the evolution of biosynthetic pathways to produce these structurally complex and often halogenated compounds.[9]

-

Marine Sponges (Phylum Porifera): Sponges are a particularly rich source of brominated indoles. Genera such as Smenospongia, Ircinia, Gellius, and Spongosorites have yielded a plethora of these compounds.[1][4][9] For instance, 5,6-dibromo-L-hypaphorine was isolated from the South Pacific marine sponge Hyrtios sp.[1]

-

Bryozoans (Phylum Bryozoa): The marine bryozoan Flustra foliacea is a well-documented source of a series of brominated and prenylated indole alkaloids known as flustramines.[1][10]

-

Tunicates (Ascidians): Ascidians, such as those from the genus Eudistoma, produce a variety of brominated indole alkaloids, including the eudistomins, which exhibit potent antiviral and cytotoxic activities.[9]

-

Marine Algae and Bacteria: Red algae are known to produce a wide array of bromophenols and other brominated compounds, biosynthesized via bromoperoxidases.[6][11] Furthermore, marine bacteria, often living symbiotically with larger organisms, are now understood to be the true producers of many compounds previously attributed to their hosts.[5][12]

Table 1: Selected Brominated Indole Alkaloids from Marine Sources

| Compound Name | Source Organism | Phylum | Biological Activity Noted | Reference(s) |

| Gelliusines A & B | Gellius or Orina sp. | Porifera (Sponge) | Cytotoxic (IC50: 10-20 µg/mL) | [9] |

| Konbamidin | Ircinia sp. | Porifera (Sponge) | Cytotoxic against HeLa cells (IC50: 5.4 µg/mL) | [9] |

| Flustramines | Flustra foliacea | Bryozoa | Cytotoxic, Antimicrobial, Muscle Relaxant | [1][13] |

| Eudistomin K | Eudistoma olivaceum | Chordata (Tunicate) | Antiviral (Herpes, Polio), Cytotoxic | [9] |

| (R)-6′-debromohamacanthin B | Spongosorites sp. | Porifera (Sponge) | Antibacterial (MIC: 6.3 µg/mL) | [4] |

| 5,6-Dibromo-l-hypaphorine | Hyrtios sp. | Porifera (Sponge) | Not specified | [1] |

Part 3: Biosynthesis of Brominated Tryptophols

The biosynthesis of brominated tryptophols begins with the essential amino acid L-tryptophan, which itself is derived from the chorismate pathway.[1][5] The key transformation is the regioselective installation of bromine atoms onto the indole ring, a reaction catalyzed by a class of enzymes known as halogenases.

In the marine environment, vanadium-dependent bromoperoxidases (V-BPOs) are the primary catalysts for electrophilic bromination.[6] These enzymes utilize bromide ions from seawater and hydrogen peroxide to generate a reactive bromine species (hypobromous acid or an enzyme-bound equivalent), which then acts as an electrophile to brominate electron-rich aromatic substrates like the indole ring of tryptophan or tryptophol.[6]

The precise timing of bromination relative to the modification of the side chain (i.e., conversion of tryptophan to tryptophol) can vary, but a plausible pathway involves the initial bromination of tryptophan, followed by enzymatic reduction of the carboxylic acid to an alcohol to yield the corresponding brominated tryptophol.

References

- 1. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Indole Alkaloids from Marine Sources as Potential Leads against Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of polybrominated aromatic organic compounds by marine bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isolation, characterization, and antioxidant activity of bromophenols of the marine red alga Rhodomela confervoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Advances in Biosynthesis of Natural Products from Marine Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Deep Dive into the Synthesis of Indole Alkaloids: A Technical Guide for Researchers

Indole alkaloids represent one of the largest and most structurally diverse families of natural products, with over 4,100 known compounds.[1] Their profound physiological activities have established them as mainstays in medicine, including their use as anti-cancer agents, anti-hypertensives, and psychoactive compounds.[1][2][3] The intricate molecular architectures of these compounds have historically presented formidable challenges to synthetic chemists, making them ideal targets for the development and validation of novel synthetic strategies. This in-depth guide provides a technical overview of the core principles and key strategies in the synthesis of indole alkaloids, with a focus on quantitative data, detailed experimental protocols, and the logical frameworks underpinning these complex chemical endeavors.

Foundational Concepts in Indole Alkaloid Synthesis

The journey to construct complex indole alkaloids begins with the formation of the indole nucleus itself, followed by the strategic elaboration of its intricate ring systems. The biosynthetic pathways of these natural products often provide inspiration for synthetic chemists.

Biosynthesis as a Blueprint for Synthesis

The vast majority of indole alkaloids are derived from the amino acid L-tryptophan.[1][4] A pivotal early step in the biosynthesis of many complex indole alkaloids is the decarboxylation of tryptophan to tryptamine.[5] This is often followed by a Pictet-Spengler reaction between tryptamine and the monoterpene secologanin, catalyzed by the enzyme strictosidine synthase, to yield strictosidine.[6][7] Strictosidine is a crucial intermediate that serves as a branching point for the biosynthesis of a vast array of monoterpenoid indole alkaloids.[7] This biomimetic approach, which mimics nature's synthetic strategy, has been a guiding principle in many total syntheses.[8][9]

A simplified representation of the early stages of monoterpenoid indole alkaloid biosynthesis is depicted below.

Key Reactions for Indole Core Formation

Several named reactions are fundamental to the construction of the indole ring system itself. These methods offer versatile entry points to substituted indoles, which can then be further elaborated into complex alkaloids.

-

Fischer Indole Synthesis: This venerable reaction, discovered in 1883, involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[10] The mechanism proceeds through a[11][11]-sigmatropic rearrangement.[5][10][12]

-

Bischler-Mohlau Indole Synthesis: This method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline to form a 2-arylindole.[1]

-

Hegedus Indole Synthesis: This palladium-catalyzed reaction involves the cyclization of an ortho-alkenyl aniline to form the indole ring.

-

Larock Indole Synthesis: A powerful palladium-catalyzed heteroannulation of an ortho-iodoaniline and a disubstituted alkyne provides a direct route to 2,3-disubstituted indoles.

Strategic Approaches in the Total Synthesis of Complex Indole Alkaloids

The total synthesis of complex indole alkaloids such as strychnine, reserpine, and vinblastine has been a driving force for innovation in organic synthesis. These endeavors showcase the power of strategic bond disconnections (retrosynthesis) and the development of novel chemical transformations.

A Comparative Analysis of Strychnine Syntheses

Strychnine, with its heptacyclic structure and six contiguous stereocenters, has been a benchmark target for total synthesis for over half a century.[1] A comparison of several landmark syntheses highlights the evolution of synthetic strategy and efficiency.

| Synthetic Strategy | Principal Investigator | Year | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Features |

| Classic Total Synthesis | R.B. Woodward | 1954 | 29 | ~0.0002 | Landmark first total synthesis; relied on classical reactions and resolution of a racemic intermediate.[1] |

| Aza-Cope Rearrangement-Mannich Cyclization | Larry E. Overman | 1993 | 24 | ~3 (for enantiopure) | Enantioselective synthesis featuring a key aza-Cope-Mannich cascade to construct the pentacyclic core.[1] |

| Intramolecular Heck Reaction | Viresh H. Rawal | 1994 | 13 | ~10 (for racemic) | Highly efficient synthesis utilizing an intramolecular Heck reaction to form the piperidine D ring.[1] |

The retrosynthetic logic for a modern approach to strychnine often involves disconnecting the molecule to key, more manageable intermediates. A simplified retrosynthetic analysis is illustrated below.

Enantioselective Synthesis of Yohimbine and Reserpine

The development of asymmetric catalysis has revolutionized the synthesis of chiral indole alkaloids. The syntheses of yohimbine and reserpine have served as proving grounds for new catalytic enantioselective methods.

Yohimbine Synthesis: The catalytic asymmetric Pictet-Spengler reaction has emerged as a powerful tool for the synthesis of the yohimbine scaffold. For instance, Jacobsen and coworkers developed a thiourea-catalyzed asymmetric acyl-Pictet-Spengler reaction to establish the key stereocenter in their total synthesis of (+)-yohimbine.

Reserpine Synthesis: The first enantioselective total synthesis of (+)-reserpine, also by Jacobsen's group, featured a highly diastereoselective, chiral catalyst-controlled formal aza-Diels-Alder reaction.[3][13] This approach successfully addressed the challenge of setting the C3 stereocenter with high fidelity.[3]

| Alkaloid | Key Asymmetric Reaction | Principal Investigator | Year | Longest Linear Sequence (Steps) | Overall Yield (%) |

| (+)-Yohimbine | Thiourea-catalyzed acyl-Pictet-Spengler | E. N. Jacobsen | 2008 | 11 | 14 |

| (+)-Reserpine | Catalyst-controlled formal aza-Diels-Alder | E. N. Jacobsen | 2013 | 19 (from racemic epoxide) | Not explicitly stated |

The Semisynthesis of Vinblastine: A Biomimetic Coupling

The bisindole alkaloid vinblastine, a potent anticancer drug, is typically produced by the semisynthesis from the more readily available monomeric indole alkaloids, catharanthine and vindoline.[12] This coupling reaction has been the subject of extensive research, with biomimetic approaches proving particularly successful.

One of the most efficient methods involves an iron(III)-promoted coupling of catharanthine and vindoline, which is thought to mimic the natural biosynthetic pathway.[11][12] This reaction proceeds through the formation of an iminium intermediate, which is then reduced and oxidized to yield vinblastine.[11]

| Method | Key Reagents | Intermediate | Vinblastine Yield (%) | Leurosidine (C20' isomer) Yield (%) | Key Advantages |

| Polonovski-Potier Reaction | m-CPBA, (CF₃CO)₂O | Catharanthine N-oxide, Iminium ion | Variable, multi-step | Variable | Seminal method, established protocol.[12] |

| Biomimetic Fe(III)-Promoted Coupling | FeCl₃, NaBH₄, air (O₂) | Iminium ion | 40-43 | 20-23 | One-pot reaction, high diastereoselectivity, biomimetic.[11][12] |

The workflow for the biomimetic Fe(III)-promoted synthesis of vinblastine is outlined below.

Detailed Experimental Protocols for Key Reactions

The successful execution of complex organic syntheses relies on meticulously detailed experimental procedures. Below are representative protocols for key transformations in the synthesis of indole alkaloids.

Overman's Aza-Cope-Mannich Cascade in the Synthesis of Strychnine

The construction of the CDE tricyclic core of strychnine in Overman's enantioselective synthesis is a highlight of strategic efficiency.

Experimental Protocol: To a solution of the amino alcohol precursor in acetonitrile is added paraformaldehyde and anhydrous sodium sulfate. The mixture is heated to 80 °C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is evaporated under reduced pressure. The resulting pentacyclic product is obtained in high yield (98%) and high enantiomeric excess.

Rawal's Intramolecular Heck Reaction in the Synthesis of Strychnine

The formation of the piperidine D ring in Rawal's synthesis is achieved through a palladium-catalyzed intramolecular Heck reaction.

Experimental Protocol: A solution of the vinyl iodide precursor, palladium(II) acetate, and a suitable phosphine ligand in a solvent such as dimethylformamide (DMF) is heated in the presence of a base (e.g., potassium carbonate). The reaction is typically carried out under an inert atmosphere. After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The product is then purified by column chromatography. In Rawal's synthesis, this reaction proceeded in 74% yield.

Fe(III)-Promoted Biomimetic Coupling of Catharanthine and Vindoline

This one-pot procedure provides a direct route to vinblastine from its monomeric precursors.

Experimental Protocol: To a solution of catharanthine sulfate and vindoline in aqueous hydrochloric acid and 2,2,2-trifluoroethanol is added a solution of iron(III) chloride. The mixture is stirred at room temperature. After the coupling is complete, the reaction mixture is added to a solution of iron(III) oxalate in water, saturated with air, and cooled to 0 °C. Sodium borohydride is then added portion-wise. The reaction is quenched, and the products are extracted with an organic solvent. Purification by chromatography affords vinblastine (40-43% yield) and leurosidine (20-23% yield).[11]

Conclusion